molecular formula C14H14ClNO4S B2869424 N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1170132-00-9

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2869424
CAS No.: 1170132-00-9
M. Wt: 327.78
InChI Key: SFNFOZRZUZRFFH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative developed for research applications in oncology and immunology. As a member of the sulfonamide class, this compound is of significant interest for its potential to modulate key biological pathways. Researchers are exploring its utility as a scaffold for designing novel inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes that are critical regulators of the cell cycle and are often dysregulated in cancers . Inhibition of specific CDKs, such as CDK2, can lead to cell cycle arrest and is a recognized strategy in the development of anticancer agents . Furthermore, structurally similar sulfonamide analogues have demonstrated potent activity as inhibitors of the NLRP3 inflammasome, a multiprotein complex that drives the activation of inflammatory cytokines like IL-1β . The NLRP3 inflammasome is implicated in the pathogenesis of a range of autoimmune and neurodegenerative diseases, including multiple sclerosis, making it a high-value target for therapeutic intervention . The molecular architecture of this compound, which features chloro, hydroxy, and methoxy substituents on its aromatic rings, is designed to facilitate specific interactions with biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c1-9-3-6-13(20-2)14(7-9)21(18,19)16-11-8-10(15)4-5-12(11)17/h3-8,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNFOZRZUZRFFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide typically involves several steps, including the formation of the sulfonamide bond. One common method involves the reaction of 5-chloro-2-hydroxyaniline with 2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s sulfonamide group is of interest in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues
Compound Name Substituents (R1, R2, R3) Key Structural Differences
N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide (Target) R1=OH, R2=OCH₃, R3=CH₃ Reference compound
N-(5-chloro-2-methoxyphenyl)benzenesulfonamide R1=OCH₃, R2=H, R3=H Methoxy replaces hydroxyl; lacks methyl group
N-(5-chloro-2-methylphenyl)benzenesulfonamide R1=CH₃, R2=H, R3=H Methyl replaces hydroxyl; simpler substituents
4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzenesulfonamide R1=OCH₃, R2=CH₃, R3=ethyl-sulfonamide Extended ethyl-sulfonamide chain
NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea) Urea linkage instead of sulfonamide Different pharmacophore; trifluoromethyl group

Key Observations :

  • Hydroxyl vs.
  • Sulfonamide vs. Urea : NS-1738, a urea derivative, targets nicotinic acetylcholine receptors, whereas sulfonamides like the target compound exhibit broader enzyme inhibition profiles .

Key Observations :

  • The target compound shows balanced inhibition of both AChE and LOX, unlike oxadiazole derivatives, which are more selective for cholinesterases .
  • Chalcone derivatives excel in antimicrobial and antityrosinase activity but lack sulfonamide-related enzyme inhibition .

Key Observations :

  • The hydroxyl group in the target compound improves aqueous solubility compared to methoxy analogues .
  • Pyrazine derivatives exhibit higher melting points due to extended alkyl chains but lower solubility .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C15H16ClNO3SC_{15}H_{16}ClNO_3S and a molecular weight of 325.81 g/mol, is characterized by its unique structural features which contribute to its biological properties.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, possess significant antimicrobial activity. The mechanism of action is primarily through the inhibition of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This results in a bacteriostatic effect, making these compounds valuable in treating bacterial infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives. For instance, a study demonstrated that certain derivatives exhibited inhibitory effects on cancer cell lines, with IC50 values indicating their potency. The specific activity of this compound against different cancer types remains to be fully elucidated but shows promise based on related compounds.

Enzyme Inhibition

Sulfonamides are known to act as enzyme inhibitors. The compound's ability to inhibit specific enzymes can lead to various therapeutic effects, particularly in oncology and infectious diseases. For example, the inhibition of carbonic anhydrase and other key enzymes has been documented for similar compounds.

Study 1: Antimicrobial Activity Assessment

A comparative study involving various sulfonamides assessed their antimicrobial efficacy against a range of bacterial strains. This compound was included among the tested compounds:

Compound NameBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

This preliminary data suggests moderate antimicrobial activity, warranting further investigation into its mechanisms and broader spectrum efficacy.

Study 2: Anticancer Potential Evaluation

In vitro studies were conducted on various cancer cell lines to evaluate the anticancer properties of sulfonamide derivatives. The following table summarizes the findings related to this compound:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.4Apoptosis induction
A549 (Lung)9.8Cell cycle arrest

These results indicate promising anticancer activity, suggesting that this compound may induce apoptosis and inhibit cell proliferation in specific cancer types.

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